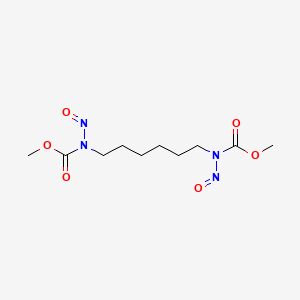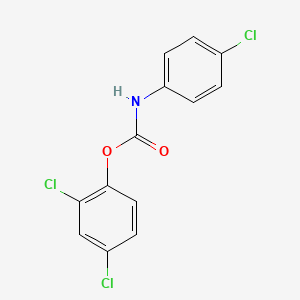
7-O-Methylquercetin-3-O-galactoside-6''-rhamnoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside is a flavonoid-3-O-glycoside, a class of compounds known for their diverse biological activities. This compound is characterized by its complex structure, which includes a quercetin backbone with methyl, galactoside, and rhamnoside groups attached . It is part of the larger family of flavonoids, which are widely studied for their potential health benefits and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside typically involves multiple steps, starting with the methylation of quercetin. This is followed by glycosylation reactions to attach the galactoside and rhamnoside groups. Common reagents used in these reactions include methyl iodide for methylation and glycosyl donors such as galactose and rhamnose derivatives .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the glycosylated flavonoid. This method can be more efficient and environmentally friendly compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can modify the glycoside moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside has several scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and the effects of glycosylation on flavonoid properties.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and anticancer activities.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside involves its interaction with various molecular targets and pathways. It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation. For example, it may inhibit the activity of enzymes like tyrosinase, which is involved in melanin production, thereby exerting skin-whitening effects . Additionally, it can interact with transcription factors and kinases to regulate gene expression and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other glycosylated flavonoids such as:
Isorhamnetin: Another O-methylated flavonoid with similar biological activities.
Kaempferol 3-O-galactoside, 7-O-rhamnoside: A flavonoid with a similar glycosylation pattern.
Uniqueness
7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside is unique due to its specific combination of methylation and glycosylation, which can influence its solubility, stability, and biological activity. This unique structure may enhance its potential as a therapeutic agent and its effectiveness in various applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C34H42O20 |
|---|---|
Poids moléculaire |
770.7 g/mol |
Nom IUPAC |
3-[6-[[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C34H42O20/c1-10-20(38)24(42)26(44)33(50-10)53-30-21(39)11(2)49-32(28(30)46)48-9-18-22(40)25(43)27(45)34(52-18)54-31-23(41)19-16(37)7-13(47-3)8-17(19)51-29(31)12-4-5-14(35)15(36)6-12/h4-8,10-11,18,20-22,24-28,30,32-40,42-46H,9H2,1-3H3 |
Clé InChI |
NMGVHLDIHNFGQB-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)



![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)
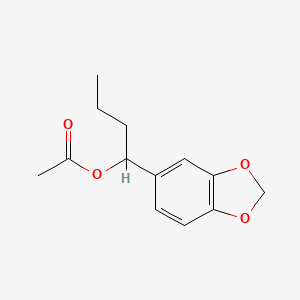
![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)
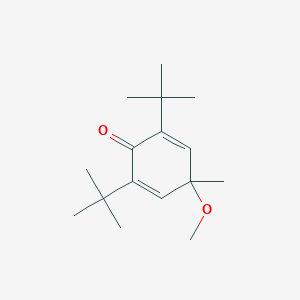
![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)
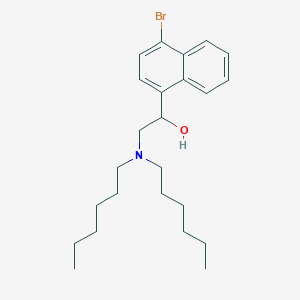
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)
